Cinchonine

Beschreibung

This compound has been reported in Cinchona calisaya, Ciliosemina pedunculata, and other organisms with data available.

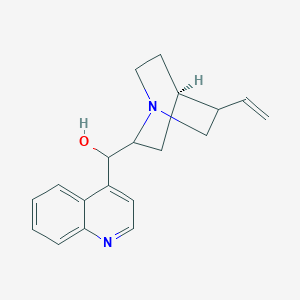

diastereoisomer of cinchonidine with distinct physiochemical properties; occurs in most varieties of cinchona bark; RN given refers to parent cpd(9S)-isomer

See also: this compound Hydrochloride (active moiety of); this compound Sulfate (active moiety of).

Eigenschaften

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-QAMTZSDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045082 | |

| Record name | Cinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-10-5 | |

| Record name | Cinchonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cinchonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43X79NZCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinchonine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine is a prominent quinoline alkaloid derived from the bark of the Cinchona tree, historically significant for its antimalarial properties and increasingly recognized for its potential in asymmetric synthesis and drug development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the botanical origins and alkaloid content. Furthermore, it presents a comprehensive examination of both classical and modern extraction and purification methodologies. Detailed experimental protocols for solvent-based extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are provided. The guide also covers purification techniques essential for isolating this compound from its co-occurring stereoisomer, cinchonidine, and other related alkaloids like quinine and quinidine. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical workflow diagrams using the DOT language.

Natural Sources of this compound

This compound is one of the four principal alkaloids found in the bark of trees belonging to the genus Cinchona (family Rubiaceae), native to the tropical Andean forests of South America.[1] These plants are the exclusive commercial source of this compound and its related alkaloids. The primary species cultivated for alkaloid production include Cinchona pubescens (also known as C. succirubra), Cinchona calisaya, Cinchona ledgeriana, and Cinchona officinalis.[2][3]

The concentration of this compound and other alkaloids varies significantly between species and is influenced by factors such as geographic location, age of the tree, and specific part of the bark harvested.[4] Generally, the total alkaloid content in dried Cinchona bark ranges from 5% to 15%.[4] In many analyzed samples, this compound is the dominant alkaloid, with concentrations that can range from 1.87% to 2.30% of the bark's dry weight.[5][6]

Quantitative Alkaloid Content in Cinchona Species

The following table summarizes the typical alkaloid content found in the bark of key Cinchona species. It is important to note that these values represent ranges and can vary based on the specific cultivar and environmental conditions.

| Cinchona Species | Total Alkaloid Content (% of dry bark) | Typical this compound Content (% of total alkaloids) | Key Co-occurring Alkaloids | Reference(s) |

| C. pubescens (succirubra) | 5 - 7% | ~37% | Quinine, Cinchonidine, Quinidine | [4][7] |

| C. calisaya | 4 - 7% | Variable, often lower than quinine | Quinine, Cinchonidine, Quinidine | [4] |

| C. ledgeriana | 5 - 14% | Variable | Quinine, Cinchonidine, Quinidine | [4] |

| C. officinalis | ~6.5% (minimum) | Variable | Quinine, Cinchonidine, Quinidine | [8] |

| Analyzed Ph.Eu. Quality Bark | 4.75 - 5.20% | Dominant (1.87-2.30% of dry bark) | Quinine, Cinchonidine | [5][6] |

Extraction Methodologies

The extraction of this compound from Cinchona bark is a multi-step process involving initial crude extraction followed by purification to separate the target alkaloid from other compounds. The classical approach is a solvent-based acid-base extraction, while modern methods aim to improve efficiency, reduce solvent consumption, and shorten extraction times.

Diagram: General Extraction and Purification Workflow

Caption: General workflow for this compound extraction and purification.

Experimental Protocol: Classical Solvent Extraction

This protocol describes a standard laboratory-scale method for isolating a mixture of Cinchona alkaloids, which then requires further purification.[2]

Objective: To perform a crude extraction of alkaloids from powdered Cinchona bark.

Materials:

-

Powdered Cinchona bark (50 g)

-

Ammonia water

-

Milk of lime (calcium hydroxide slurry)

-

Toluene

-

Dilute sulfuric acid (e.g., 1-2 M)

-

Sodium hydroxide solution (for neutralization)

-

Soxhlet apparatus, heating mantle, rotary evaporator, filtration apparatus

Methodology:

-

Basification: Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour. This converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.[2]

-

Add hot water to the moistened bark, allow it to cool, and then add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.[2]

-

Soxhlet Extraction: Pack the dried, basified bark material into a thimble and place it in a Soxhlet apparatus. Extract the material with toluene for approximately 6 hours.[2] The toluene will dissolve the alkaloid free bases.

-

Acidic Extraction: Transfer the resulting toluene extract (containing the alkaloids) to a separatory funnel. Extract the alkaloids from the toluene by washing with dilute sulfuric acid. The alkaloids will react with the acid to form water-soluble sulfate salts, which move into the aqueous layer.[2]

-

Precipitation: Separate the acidic aqueous layer. Carefully neutralize this solution with a sodium hydroxide solution. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to precipitate out of the solution.[2] This precipitate contains a mixture of quinine, this compound, and cinchonidine sulfates.

-

Isolation: Collect the crude alkaloid sulfate precipitate by filtration. This mixture must then be subjected to purification steps to isolate this compound.

Modern Extraction Techniques

Modern techniques offer significant advantages over classical methods, including higher efficiency, reduced use of organic solvents ("green chemistry"), and shorter processing times.[8]

Table: Comparison of Modern Extraction Methods for Cinchona Alkaloids

| Method | Typical Solvent | Temperature | Time | Yield (Example) | Advantages | Reference(s) |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25°C | 15 min | 2.81 mg/g (quinine) | Rapid, low temperature, energy efficient | [8] |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130°C | 34 min | 3.93 mg/g (quinine) | Very rapid, high yield, reduced solvent | [7][8] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 80-120°C | ~3 hours | High purity (99%) | "Green" solvent, high selectivity | [9] |

| Soxhlet (Conventional) | Toluene or Methanol + 20% DEA | Boiling Point | 3-10 hours | 2.01 mg/g (quinine) | Well-established, simple setup | [8][10] |

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract alkaloids from Cinchona bark using sonication.

Materials:

-

Powdered Cinchona bark

-

61% (v/v) aqueous ethanol

-

Ultrasonic bath or probe sonicator

-

Centrifuge

Methodology:

-

Weigh a sample of powdered bark (e.g., 150 mg) into a suitable vessel.[5]

-

Add the extraction solvent (61% ethanol) at a defined solvent-to-solid ratio. The use of an alkaline modifier (e.g., diethylamine in methanol) can also be effective.[5]

-

Place the vessel in an ultrasonic bath maintained at 25°C.[8]

-

Apply ultrasonic waves for 15 minutes. The cavitation bubbles produced by sonication disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[8]

-

After extraction, separate the solid material from the liquid extract by centrifugation (e.g., 8000 rpm for 15 minutes).[8]

-

The supernatant contains the crude alkaloid extract, which can be further purified and analyzed.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Objective: To extract alkaloids using environmentally benign supercritical CO₂.

Materials:

-

Finely ground Cinchona bark

-

Supercritical Fluid Extractor

-

Carbon dioxide (CO₂)

-

Sulfuric acid (for precipitation)

Methodology:

-

Load the ground Cinchona bark into the extraction vessel of the SFE system.

-

Pressurize the system with CO₂ to between 100 and 500 bar and heat to a temperature between 80°C and 120°C to bring the CO₂ to its supercritical state.[9]

-

Maintain these conditions for approximately 3 hours to extract the alkaloids. The supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through the solid matrix and dissolve the alkaloids.[9]

-

Precipitation: Depressurize the CO₂ in a separation vessel that is partially filled with sulfuric acid. As the CO₂ returns to a gaseous state, its solvating power is lost, and the dissolved alkaloids precipitate directly as sulfate salts.[9]

-

This method can yield quinine sulfate with a purity of up to 99%, which can then be further processed to separate the individual alkaloids.[9]

Purification of this compound

The crude extracts obtained from the methods above contain a mixture of the four major Cinchona alkaloids. Isolating pure this compound requires techniques that can separate these closely related stereoisomers.

Diagram: Alkaloid Separation Logic

References

- 1. researchgate.net [researchgate.net]

- 2. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DE3704850A1 - Process for the preparation of quinine from cinchona bark by extraction with supercritical CO2 - Google Patents [patents.google.com]

- 10. acgpubs.org [acgpubs.org]

Physicochemical Properties of Cinchonine Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, stands as a compound of significant interest in pharmaceutical research and development. As a stereoisomer of cinchonidine, its unique three-dimensional structure imparts distinct physicochemical properties that are crucial for its application in asymmetric synthesis, as a chiral resolving agent, and for its potential therapeutic activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, offering detailed experimental methodologies and data to support research and drug development endeavors.

Molecular and Crystal Structure

This compound is a complex organic molecule characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethyl group. Its crystalline form is the basis for many of its practical applications and has been a subject of structural elucidation to understand its chemical behavior.

Crystal System and Space Group

While detailed crystallographic data for multiple polymorphs of this compound are not extensively reported in publicly available literature, guest-free crystals of this compound have been studied. The crystal structure of related Cinchona alkaloids, such as quinine, has been shown to be complex, sometimes exhibiting multiple crystallographically independent molecules in the unit cell (Z' > 1) and forming intricate hydrogen-bonding networks.[1] The specific crystal system and space group of a given this compound crystal preparation would be determined by single-crystal X-ray diffraction.

Molecular Geometry

The molecule consists of a quinoline ring, which is largely planar, and a rigid, bicyclic quinuclidine moiety. The relative orientation of these two ring systems, and the conformation of the vinyl group on the quinuclidine ring, are key determinants of its chiral recognition capabilities.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂N₂O | [2] |

| Molecular Weight | 294.39 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder. | [3] |

| Melting Point | 250-265 °C | [3] |

| pKa₁ | 5.85 | [3] |

| pKa₂ | 9.92 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Water | Practically insoluble | [3] |

Experimental Protocols

Detailed methodologies for the characterization of this compound crystals are provided below. These protocols are based on standard techniques for the analysis of organic crystalline compounds.

Recrystallization for Crystal Preparation

High-quality crystals are essential for many analytical techniques. Recrystallization is a common method for purifying and obtaining suitable crystals of this compound.

Objective: To obtain high-purity this compound crystals suitable for analysis.

Apparatus and Reagents:

-

Crude this compound

-

Ethanol (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask to create a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of a this compound crystal.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Microscope

Procedure:

-

A suitable single crystal of this compound (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.

-

The crystal is mounted on a goniometer head.

-

The mounted crystal is placed in the X-ray beam of the diffractometer.

-

A preliminary diffraction pattern is collected to determine the unit cell dimensions and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed, including integration of reflection intensities and corrections for experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and assessing the purity of a bulk powder sample.

Objective: To obtain a diffraction pattern characteristic of the crystalline form of this compound and to identify potential polymorphism.

Apparatus:

-

Powder X-ray diffractometer

-

Sample holder

Procedure:

-

A small amount of the finely ground this compound crystal powder is packed into the sample holder.

-

The sample holder is placed in the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam while the detector scans over a range of 2θ angles.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffractogram is a fingerprint of the crystalline phase.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of this compound crystals.

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions of this compound crystals.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans

-

Crimper for sealing pans

Procedure:

-

A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a sample pan.

-

The pan is sealed using a crimper. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting or phase transitions.[4]

Objective: To assess the thermal stability and decomposition profile of this compound crystals.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pan (e.g., platinum or alumina)

Procedure:

-

A small amount of the this compound sample (typically 5-10 mg) is placed in the TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Spectroscopic Analysis

Spectroscopic techniques are used to confirm the molecular structure and identity of this compound.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Apparatus:

-

FTIR spectrometer

-

KBr pellet press

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press and pressure is applied to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

A small amount of this compound is dissolved in a suitable deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. For this compound and its derivatives, various solvents like CDCl₃, CD₃OD, and DMSO-d₆ have been used.[5]

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[6] Different polymorphs of a drug substance can exhibit different physicochemical properties, including solubility, melting point, and stability, which can have a significant impact on its bioavailability and therapeutic efficacy.[7]

The characterization of potential polymorphs of this compound would involve a combination of the techniques described above, particularly PXRD, DSC, and FTIR, to identify and differentiate between different crystalline forms.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a crystalline substance like this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound crystals, along with comprehensive experimental protocols for their characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important cinchona alkaloid. A thorough understanding and characterization of these properties are fundamental for ensuring the quality, stability, and efficacy of this compound-containing products and for advancing its applications in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. bjbms.org [bjbms.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Cinchonine

This technical guide provides a comprehensive overview of the molecular structure and complex stereoisomerism of cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, physicochemical properties, and stereochemical relationships of this compound, while also outlining key experimental protocols for its isolation and analysis.

Molecular Structure of this compound

This compound is a member of the quinoline alkaloid class and is structurally characterized by a quinoline ring system linked to a quinuclidine nucleus through a hydroxymethylene bridge.[1]

1.1 Chemical Identity The fundamental chemical identity of this compound is established by its molecular formula and systematic nomenclature.

-

IUPAC Name: (S)---INVALID-LINK--methanol[3]

-

Systematic IUPAC Name: (9S)-Cinchonan-9-ol[2]

-

CAS Number: 118-10-5[2]

The molecule consists of two main moieties: a quinoline ring and a bicyclic quinuclidine ring.[4][5] These are connected by a C9-hydroxyl group, which is a key site for its chemical reactivity and biological activity. The quinuclidine ring also features a vinyl group at the C3 position.

1.2 Physicochemical Properties this compound presents as a white to off-white crystalline solid with a characteristic bitter taste.[1] Its physicochemical properties are crucial for its application in synthesis and pharmacology. A summary of these properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 294.39 g/mol | [2] |

| Melting Point | 260-263 °C | [6] |

| Solubility | 0.25 g/L in water; Soluble in ethanol, methanol | [1] |

| pKa Values | pKₐ₁ = 5.85, pKₐ₂ = 9.92 | [7] |

| Specific Optical Rotation ([α]²⁰D) | +242° to +260° | [6] |

Stereoisomerism of Cinchona Alkaloids

The Cinchona alkaloids are renowned for their complex stereochemistry. The core structure contains five stereocenters, leading to a total of 16 possible stereoisomers.[8][9] The four major naturally occurring alkaloids—this compound, cinchonidine, quinine, and quinidine—are all diastereomers of one another.

2.1 Chiral Centers and Configuration The stereochemical identity of this compound is defined by the specific configuration at its chiral centers. The key centers that differentiate the major Cinchona alkaloids are C8 and C9.

This compound and cinchonidine are often referred to as pseudo-enantiomers because they have opposite configurations at the C8 and C9 positions, which are critical for their role in asymmetric catalysis, leading to the formation of enantiomeric products.[2][7] However, they are technically diastereomers as the configuration at other stereocenters (C3, C4) remains the same.[10]

Quinine and quinidine form another pair of pseudo-enantiomeric diastereomers. They are structurally similar to this compound and cinchonidine but feature a methoxy group at the C6' position of the quinoline ring.

-

Quinine: (8S,9R) configuration

-

Quinidine: (8R,9S) configuration

The relationship between these four primary Cinchona alkaloids is visualized in the diagram below.

Figure 1: Stereoisomeric relationships of the four major Cinchona alkaloids.

2.2 Comparative Properties of Stereoisomers The subtle differences in stereochemistry lead to distinct physicochemical properties among the Cinchona alkaloids, which in turn affect their biological activity and chromatographic behavior.[4][5]

| Alkaloid | Configuration (C8, C9) | Melting Point (°C) | Specific Optical Rotation [α]D |

| This compound | (8R, 9S) | 260-263 | +242° to +260° |

| Cinchonidine | (8S, 9R) | 207-210 | -105° to -112° |

| Quinine | (8S, 9R) | ~177 | -145° to -165° |

| Quinidine | (8R, 9S) | ~174 | +250° to +265° |

Experimental Protocols

The isolation, separation, and characterization of this compound and its stereoisomers require specific analytical techniques.

3.1 Isolation from Cinchona Bark A standard method for extracting Cinchona alkaloids from powdered bark involves a classic acid-base extraction protocol.[11]

-

Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., dilute sulfuric acid) to protonate the alkaloid nitrogen atoms, forming soluble alkaloid salts.

-

Basification: The acidic extract is filtered, and the pH is raised by adding a base (e.g., ammonia or sodium hydroxide). This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

-

Solvent Extraction: The precipitated free-base alkaloids are then extracted into an organic solvent (e.g., dichloromethane or chloroform).

-

Selective Crystallization: The organic extract is concentrated. This compound can be selectively crystallized from the mixture, often by careful choice of solvent and control of temperature, due to differences in solubility among the alkaloids.[11] Further purification can be achieved by recrystallization from ethanol.[1]

3.2 Chromatographic Separation of Stereoisomers Due to their structural similarity, separating the Cinchona alkaloid diastereomers is challenging and typically requires chiral chromatography or capillary electrophoresis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method.[12]

-

Stationary Phase: C18 (ODS) columns are widely used. However, strong interactions between the basic alkaloids and residual silanol groups on the silica support can lead to poor peak shape. Specialized base-deactivated columns or the use of mobile phase additives are recommended.[12]

-

Mobile Phase: An acidic mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate buffer at pH 5.0) is typically employed.[12][13]

-

Detection: UV detection is standard, with monitoring wavelengths around 316 nm for this compound-type alkaloids and 348 nm for quinine-type alkaloids.[14]

-

-

Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and environmentally friendly alternative for separating Cinchona alkaloids.[14]

-

Stationary Phase: An Acquity UPC2 Torus DEA column has proven effective.

-

Mobile Phase: A mixture of supercritical CO₂, acetonitrile, methanol, and diethylamine can achieve baseline separation of six major alkaloids in under 7 minutes.[14]

-

-

Capillary Electrophoresis (CE): Chiral separation can be achieved using CE with a chiral selector.

3.3 Structural Characterization A combination of spectroscopic techniques is used to confirm the structure and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed to definitively assign protons and carbons and to determine the relative stereochemistry.[7]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structural identification.

-

X-ray Crystallography: Offers unambiguous determination of the absolute configuration and three-dimensional structure of the molecule in its crystalline state.[11]

The general workflow for the isolation and analysis of this compound is depicted below.

Figure 2: General experimental workflow for this compound isolation and characterization.

Conclusion

This compound possesses a complex and well-defined molecular structure, with its stereochemistry playing a pivotal role in its chemical and biological properties. As a key member of the Cinchona alkaloid family, its relationship with its diastereomers, particularly cinchonidine, is of significant interest in the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of its structure, properties, and the experimental protocols for its isolation and analysis is essential for leveraging its potential in research and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of peripheral groups on the physical and chemical behavior of cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nature’s Chiral Catalyst and Anti-Malarial Agent: Isolation and Structure Elucidation of this compound and Quinine from Cinchona calisaya | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Cinchonine in the Historical Treatment of Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the bark of the Cinchona tree was the only effective remedy for malaria, a disease that has claimed countless lives throughout human history. While quinine became the most celebrated of the Cinchona alkaloids, its fellow compounds, including cinchonine, played a significant and often underappreciated role in the fight against this parasitic illness. This technical guide provides an in-depth review of the historical use of this compound in malaria treatment, presenting key quantitative data from early clinical comparisons, detailing historical experimental protocols, and visualizing the biochemical context of these pioneering antimalarial agents.

Data Presentation: Comparative Efficacy of Cinchona Alkaloids

One of the earliest and most comprehensive comparative clinical trials of Cinchona alkaloids was conducted by the Madras Government Commission in 1866. The commission meticulously documented the outcomes of treating several thousand cases of "paroxysmal malarious fevers" with quinine, quinidine, this compound, and cinchonidine. The results, summarized below, offer a fascinating glimpse into the relative potencies of these closely related natural products.

| Alkaloid | Number of Cases Treated | Number of Failures | Failure Rate (%) | Failure Rate per 1000 |

| Quinidine | 66 | Not specified | - | 6 |

| Quinine | 846 | Not specified | - | 7 |

| Cinchonidine | 403 | Not specified | - | 10 |

| This compound | 559 | Not specified | - | 23 |

Data sourced from the Report of the Madras Government Commission, 1866, as cited in Dymock, Warden, and Hooper.[1]

While this compound exhibited the highest failure rate among the four alkaloids, it was still a remarkably effective treatment for its time, with a success rate of approximately 97.7%. This early research was crucial in establishing the therapeutic value of other Cinchona alkaloids beyond quinine.

Experimental Protocols

The 19th century marked a pivotal period in the transition from crude plant extracts to purified chemical compounds in medicine. The clinical trials of this compound and its sister alkaloids were made possible by advancements in extraction and purification techniques.

Extraction and Purification of this compound (circa 19th Century)

The isolation of Cinchona alkaloids, first achieved by Pelletier and Caventou in 1820, relied on the principles of acid-base extraction. While specific protocols varied, the general methodology was as follows:

-

Pulverization: The dried bark of the Cinchona tree was finely ground to increase the surface area for extraction.

-

Alkaline Treatment: The powdered bark was treated with an alkaline solution, such as lime or sodium hydroxide, to liberate the free base form of the alkaloids.

-

Solvent Extraction: The treated bark was then extracted with an organic solvent, such as alcohol or a non-polar solvent, which would dissolve the alkaloid free bases.

-

Acidification: The solvent extract was then treated with a dilute acid (e.g., sulfuric acid) to convert the alkaloid free bases into their water-soluble salt forms. This would transfer the alkaloids from the organic layer to the aqueous layer.

-

Purification and Crystallization: The aqueous solution containing the alkaloid salts was then further purified, often through repeated crystallization steps, to isolate the individual alkaloids like this compound.

Clinical Administration in the 19th Century

The administration of purified alkaloids allowed for more precise dosing than the variable potency of crude bark.

-

Dosage: Historical records from the 19th century indicate that the typical therapeutic dose for Cinchona alkaloids in the treatment of intermittent fevers ranged from 5 to 15 grains per day.[1] This dosage was often administered in divided doses.

-

Formulation: The purified alkaloids were typically administered as powders, often encapsulated in pills or dissolved in a suitable liquid.[1]

-

Treatment Regimen: A common approach was to administer a larger dose of the alkaloid just before the expected onset of the febrile paroxysm, followed by smaller daily doses to prevent relapse.[1]

Visualizations

Biosynthesis of Cinchona Alkaloids

The following diagram illustrates the simplified biosynthetic pathway leading to the production of this compound and other major Cinchona alkaloids.

Caption: Simplified biosynthetic pathway of major Cinchona alkaloids.

Mechanism of Action of Cinchona Alkaloids in Malaria

The antimalarial activity of this compound and other Cinchona alkaloids is attributed to their interference with the detoxification of heme in the malaria parasite.

Caption: Mechanism of action of Cinchona alkaloids against the malaria parasite.

Conclusion

While often overshadowed by quinine, this compound was a historically significant antimalarial agent. The early comparative clinical trials, such as the one conducted by the Madras Government Commission, provided crucial quantitative evidence of its efficacy. Although less potent than quinine and quinidine, this compound's contribution to the therapeutic arsenal against malaria in the 19th and early 20th centuries was undeniable. The pioneering work on the extraction, purification, and clinical application of this compound and its sister alkaloids laid the foundation for modern antimalarial drug development. Understanding this rich history offers valuable insights for today's researchers in the ongoing global effort to combat malaria.

References

Cinchonine: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in traditional medicine, primarily for its antimalarial properties. Beyond its historical use, contemporary research has unveiled a multifaceted pharmacological profile for this compound, revealing a spectrum of biological activities that position it as a compound of significant interest for modern drug discovery and development. This technical guide provides an in-depth exploration of the core biological activities of this compound, its mechanisms of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Biological Activities and Pharmacological Profile

This compound exhibits a diverse range of pharmacological effects, including potent anticancer, antimalarial, anti-inflammatory, and anti-platelet aggregation activities. The following sections delve into the specifics of each of these properties, presenting quantitative data and elucidating the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis via the endoplasmic reticulum (ER) stress pathway and the modulation of key signaling cascades involved in cell survival and proliferation.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| K562 | Chronic Myelogenous Leukemia | NRU Assay | 46.55 µM | [1] |

| Bel-7402 | Liver Cancer | MTT Assay | Dose-dependent inhibition | [2] |

| MHCC97H | Liver Cancer | MTT Assay | Dose-dependent inhibition | [2] |

| HepG2 | Liver Cancer | MTT Assay | Dose-dependent inhibition | [2] |

| Hep3B | Liver Cancer | MTT Assay | Dose-dependent inhibition | [2] |

| SMCC7721 | Liver Cancer | MTT Assay | Dose-dependent inhibition | [2] |

| HeLa | Cervical Cancer | MTT Assay | ~180 µM (at 48h, 72h, 96h) | [3][4][5] |

| A549 | Lung Cancer | MTT Assay | Dose-dependent inhibition | [3][4] |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are intricately linked to its ability to induce ER stress and modulate the PI3K/AKT and NF-κB signaling pathways.

-

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: this compound treatment leads to the upregulation of Glucose-Regulated Protein 78 (GRP78), a key marker of ER stress. This is followed by the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and eukaryotic Initiation Factor 2 alpha (eIF2α). This cascade ultimately results in the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to apoptosis[2][6].

-

PI3K/AKT Signaling Pathway: this compound has been shown to inhibit the phosphorylation of AKT, a key kinase in the PI3K/AKT pathway that promotes cell survival. By inhibiting AKT activation, this compound suppresses downstream anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax[3][4].

-

NF-κB Signaling Pathway: this compound has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. By suppressing NF-κB, this compound may contribute to its anticancer and anti-inflammatory effects[7][8].

Antimalarial Activity

This compound is a well-established antimalarial agent, effective against various strains of Plasmodium falciparum, including those resistant to other antimalarials. Its primary mechanism of action involves the inhibition of heme polymerase in the malaria parasite[9].

Quantitative Data: Antimalarial Activity of this compound

| Plasmodium falciparum Strain | Assay | EC50/IC50 Value | EC99 Value | Reference |

| Fresh isolates (Thailand) | Schizont Maturation Inhibition | 104 nM (mean) | 1176 nM (mean) | [2] |

| FCQ-27/PNG | In vitro assay | Ki value reported | - | [10] |

| Quinine-susceptible strains | In vitro assay | Similar to quinine | - | [2] |

| Quinine-resistant strains | In vitro assay | 2 to 10 times more effective than quinine | - | [2] |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators. A key target in this activity is the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data: Anti-inflammatory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| COX-2 | Cell-free enzyme assay | 44.65 µM | [1] |

Anti-platelet Aggregation Activity

This compound has been shown to inhibit human platelet aggregation induced by various agonists. This effect is primarily mediated through the blockade of calcium influx.

Quantitative Data: Anti-platelet Aggregation Activity of this compound

| Agonist | IC50 Value |

| Platelet Activating Factor (PAF) | 125 µM |

| Epinephrine | 180 µM |

| ADP | 300 µM |

| Collagen | 300 µM |

| Ca2+ ionophore A-23187 | 300 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines such as HeLa.

Workflow for MTT Assay

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[11].

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-250 µM) and incubate for 48, 72, or 96 hours[5].

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[11].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[11].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[11].

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antiplasmodial Activity using SYBR Green I Assay

This protocol is used to determine the efficacy of this compound against P. falciparum.

Procedure:

-

Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

-

Drug Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Parasite Addition: Add synchronized ring-stage parasites to the wells.

-

Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Western Blot Analysis for ER Stress Markers

This protocol details the detection of GRP78, phosphorylated PERK, and phosphorylated eIF2α.

Procedure:

-

Cell Lysis: Treat liver cancer cells (e.g., HepG2) with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, phospho-PERK, and phospho-eIF2α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a versatile natural compound with a compelling pharmacological profile. Its demonstrated efficacy in anticancer, antimalarial, anti-inflammatory, and anti-platelet aggregation models warrants further investigation and development. The detailed mechanisms of action, particularly its influence on critical signaling pathways such as ER stress, PI3K/AKT, and NF-κB, provide a solid foundation for targeted drug design. The experimental protocols outlined in this guide offer a standardized approach for researchers to further explore and validate the therapeutic potential of this remarkable alkaloid. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a range of human diseases.

References

- 1. iddo.org [iddo.org]

- 2. This compound activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 8. This compound: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2.2.1. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 10. This compound and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Cinchonine's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract

Cinchonine, a quinoline-type alkaloid derived from the bark of the Cinchona tree, has emerged as a promising natural compound with significant anticancer properties.[1][2] Exhibiting efficacy against a broad spectrum of malignancies—including lung, liver, pancreatic, cervical, and hematological cancers—its mechanism of action is multifaceted and complex.[1][3] This technical guide provides an in-depth analysis of the core molecular mechanisms through which this compound exerts its anti-neoplastic effects. Key activities include the induction of apoptosis via both the intrinsic mitochondrial pathway and endoplasmic reticulum stress, a potent inhibition of the autophagic flux, and the induction of cell cycle arrest. At the molecular level, this compound directly modulates critical survival signaling pathways by targeting TRAF6, leading to the downstream inhibition of AKT and TAK1.[1][3][4][5] Furthermore, it demonstrates the ability to reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Anticancer Mechanisms

This compound's therapeutic potential stems from its ability to engage multiple cellular processes simultaneously to halt cancer cell proliferation and induce cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary outcome of this compound treatment in cancer cells. This compound activates this process through two distinct but interconnected pathways.

1.1.1 The Intrinsic (Mitochondrial) Pathway this compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[1][3][6] This surge in oxidative stress disrupts mitochondrial homeostasis, a critical event in initiating apoptosis.[7][8] The mechanism involves:

-

Upregulation of the Bax/Bcl-2 Ratio: this compound alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring an increased Bax/Bcl-2 ratio.[1][3][5][9]

-

Mitochondrial Disruption: The elevated Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][3]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-Ribose) Polymerase (PARP), a hallmark of apoptosis.[1][3]

1.1.2 Endoplasmic Reticulum (ER) Stress Pathway In several cancer models, particularly human liver cancer, this compound has been shown to induce apoptosis by provoking ER stress.[10][11] This is characterized by the activation of the unfolded protein response (UPR), evidenced by the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[4][10] Prolonged ER stress under this compound exposure ultimately triggers a caspase-dependent apoptotic response.[11]

Inhibition of Autophagy

Autophagy is a cellular recycling process that cancer cells often exploit to survive under stress. This compound functions as a late-stage autophagy inhibitor.[6][12] It disrupts the autophagic flux not by preventing the formation of autophagosomes, but by blocking their degradation.[6] This is achieved by inhibiting the maturation of lysosomal hydrolases, which are essential for the breakdown of autolysosomal content.[4][6] The resulting accumulation of dysfunctional autophagosomes and damaged mitochondria further contributes to ROS production and sensitizes cells to apoptosis.[6]

Cell Cycle Regulation

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[1][13] This prevents the cells from entering the S phase and replicating their DNA. In leukemia K562 cells, this arrest is accompanied by an increase in the sub-diploid population, which is indicative of apoptotic cells.[13]

Molecular Targets and Signaling Pathways

This compound's broad effects are rooted in its ability to interact with and modulate specific upstream signaling molecules that govern cell survival, proliferation, and inflammation.

The TRAF6-AKT-TAK1 Axis

A pivotal mechanism underlying this compound's action is its interference with the TRAF6 signaling hub.[5]

-

Direct Binding to TRAF6: this compound competitively binds to the RING domain of TRAF6, an E3 ubiquitin ligase.[5][14]

-

Inhibition of TRAF6-Ubc13 Interaction: This binding prevents the interaction between TRAF6 and its E2 conjugating enzyme, Ubc13.[5][15]

-

Suppression of AKT and TAK1 Activation: The formation of the TRAF6-Ubc13 complex is a prerequisite for the K63-linked ubiquitination and subsequent activation of the pro-survival kinase AKT and the inflammatory kinase TAK1.[3][5] By blocking this interaction, this compound effectively inhibits the phosphorylation and activation of both AKT and TAK1, thereby shutting down major pathways that promote cancer cell survival and proliferation.[4][5]

The RRP15-Nrf2 Axis in Pancreatic Cancer

In pancreatic cancer cells, this compound's action involves the downregulation of the Ribosomal RNA-Processing 15 Homolog (RRP15).[16] The reduction in RRP15 expression leads to the activation of the Nrf2 transcription factor axis, which culminates in the inhibition of autophagy and the induction of apoptosis.[16]

Downregulation of COX-2 in Leukemia

In the context of leukemia, this compound has been shown to significantly suppress the activity and expression of Cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression.[13]

Reversal of Multidrug Resistance (MDR)

This compound is a potent chemosensitizer, capable of reversing P-glycoprotein (P-gp) mediated multidrug resistance.[17][18] It acts as an efflux pump inhibitor, increasing the intracellular accumulation and thus the cytotoxicity of conventional chemotherapeutic drugs like doxorubicin and vincristine in resistant cancer cells.[18][19] Studies show it is a more potent MDR inhibitor than the related alkaloid quinine.[19]

Quantitative Data Summary

The cytotoxic and anti-tumor effects of this compound have been quantified across various studies, highlighting its potency.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 | Lung Cancer | 76.67 | [4] |

| H1975 | Lung Cancer | 87.44 | [4] |

| K562 | Leukemia | 46.55 | [13] |

| MCF-7 | Breast Cancer | 0.21* | [20] |

| HeLa | Cervical Cancer | ~1980 (697 µg/mL) | [4] |

| Value for this compound Cinnamate Ester derivative. | | | |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Tumor Type | Dosage | Tumor Reduction (%) | Reference |

|---|---|---|---|---|

| EAC Model | Ascites Carcinoma | 50 mg/kg | 48.49 | [1][13] |

| S-180 Model | Sarcoma | 50 mg/kg | 37.86 | [1][13] |

| LLC Xenograft | Lung Carcinoma | 0.265-0.530 mg/kg | Growth Suppression | [4] |

| HepG2 Xenograft | Liver Cancer | Not Specified | Growth Suppression |[10][11] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are cultured and treated with this compound as described for the viability assay.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Western Blotting for Protein Expression

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to target proteins (e.g., Caspase-3, PARP, p-AKT, total AKT, Bcl-2, Bax).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Summary of this compound's Cellular Impact

The diagram below integrates the primary mechanisms of action, illustrating how this compound disrupts multiple core processes in cancer cells to induce cell death.

Conclusion and Future Directions

This compound is a potent natural anticancer agent that operates through a sophisticated, multi-pronged mechanism. By simultaneously inducing apoptosis, inhibiting protective autophagy, halting the cell cycle, and suppressing key pro-survival signaling cascades, it presents a robust strategy for cancer therapy. Its ability to also reverse multidrug resistance further enhances its clinical potential, suggesting utility in combination therapies to overcome resistance to standard chemotherapeutic agents. While preclinical data are compelling, further investigation is required. Future research should focus on optimizing its pharmacokinetic properties, validating its safety and efficacy in more advanced in vivo models, and ultimately, translating these promising findings into well-designed clinical trials to establish its role in cancer treatment.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Exploring the Anticancer Properties of this compound: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. This compound-induced cell death in pancreatic cancer cells by downregulating RRP15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis induced by doxorubicin and this compound in P388 multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a potent efflux inhibitor to circumvent anthracycline resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative effects of quinine and this compound in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

The Ascendant Trajectory of Cinchonine: A Technical Guide to the Discovery and Synthesis of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, most notably as an antimalarial agent.[1] Beyond this historical application, contemporary research has unveiled a broader pharmacological spectrum for this compound and its synthetic derivatives, encompassing anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the synthesis of novel this compound derivatives, presents their biological activities in a structured format, and elucidates the key signaling pathways through which they exert their effects.

Quantitative Biological Activity of Novel this compound Derivatives

The modification of the core this compound scaffold has yielded a plethora of derivatives with enhanced and diversified biological activities. The following tables summarize the quantitative data on the cytotoxic, trypanocidal, anti-inflammatory, and antimalarial activities of various novel this compound derivatives, providing a comparative overview for researchers in the field.

Table 1: Cytotoxic and Trypanocidal Activities of this compound Derivatives

| Compound | Modification | Cell Line | GI50 (µM) | Reference |

| This compound | Unmodified | HeLa | 155 | [2] |

| 1u | C-9-O-(N-phenylthiourea) | Various Cancer Cells | < 10 | [2] |

| 1w | C-9-O-(N-(3,5-bis(trifluoromethyl)phenyl)thiourea) | Various Cancer Cells | < 10 | [2] |

| 2e | epi-N-quinidyl-N'-bis(3,5-trifluoromethyl)phenylthiourea | Various Cancer Cells | < 10 | [2] |

| 3d | C-9-O-(N-(4-chlorophenyl)thiourea) | Various Cancer Cells | < 10 | [2] |

| This compound | Unmodified | T. b. brucei | Low to mid µM | [2] |

| 2e | epi-N-quinidyl-N'-bis(3,5-trifluoromethyl)phenylthiourea | T. b. brucei | 0.3-0.4 | [2] |

| 3d | C-9-O-(N-(4-chlorophenyl)thiourea) | T. b. brucei | 0.3-0.4 | [2] |

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | K562 (Leukemia) | 46.55 | [3] |

| Quinine Ester Derivative | MCF-7 (Breast Cancer) | 3.25 | |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [4] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [4] |

| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [4] |

Table 3: Anti-inflammatory and Other Activities of this compound

| Activity | Assay/Model | IC50 (µM) | Reference |

| COX-2 Inhibition | Cell-free | 44.65 | [3] |

| Spasmolytic Activity | Rat Ileum Contractions | 273 | [5] |

Table 4: Antimalarial Activity of Cinchona Alkaloids

| Compound | Strain | IC50 (nM) | Reference |

| This compound | P. falciparum (chloroquine-sensitive) | - | [6] |

| This compound | P. falciparum (chloroquine-resistant) | - | [6] |

| (+)Quinidine | P. falciparum | Most effective of 4 major alkaloids | [6] |

| Chalcone Derivative 7 | P. falciparum (W2, chloroquine-resistant) | 200 | [7] |

| Chalcone Derivative 7 | P. falciparum (D6, chloroquine-sensitive) | 200 | [7] |

Experimental Protocols for the Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives primarily involves the modification of key functional groups, including the C9-hydroxyl group, the quinoline ring, and the vinyl group. Below are detailed methodologies for representative synthetic transformations.

Synthesis of C9-O-Aryl Derivatives

This protocol describes the synthesis of C9-O-aryl ether derivatives of this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 4-fluoronitrobenzene)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.2 mmol) portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Add the aryl halide (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired C9-O-aryl this compound derivative.

Synthesis of this compound Ester Derivatives

This protocol outlines the esterification of the C9-hydroxyl group of this compound.

Materials:

-

This compound

-

Carboxylic acid or acid chloride

-

Dicyclohexylcarbodiimide (DCC) (if starting from carboxylic acid)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure (using carboxylic acid and DCC):

-

To a solution of this compound (1 mmol), carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (15 mL), add DCC (1.2 mmol) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the this compound ester derivative.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a general workflow for the synthesis and evaluation of novel derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. This compound: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound, a Cinchona bark alkaloid, on spontaneous and induced rat ileum contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimalarial activity of chalcones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchonine: A Comprehensive Toxicological Profile and Examination of Cinchonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has a long history of medicinal use, primarily as an antimalarial agent. However, its therapeutic applications are often limited by a distinct toxicological profile, collectively known as cinchonism. This technical guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on its side effects and the underlying mechanisms of cinchonism. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's toxic potential.

Introduction

This compound is one of the four major alkaloids found in Cinchona bark, alongside quinine, quinidine, and cinchonidine. While it shares structural similarities and some pharmacological properties with quinine, its toxicological profile presents unique characteristics. The constellation of adverse effects associated with Cinchona alkaloids is termed cinchonism, a syndrome that can range from mild, reversible symptoms to severe, life-threatening conditions. A thorough understanding of this compound's toxicological profile is crucial for its potential repurposing, the development of safer derivatives, and the management of accidental or intentional overdose.

Toxicological Profile of this compound

The toxicity of this compound manifests in a dose-dependent manner, affecting multiple organ systems. The following sections detail the observed side effects.

Cinchonism: A Symptomatic Overview

Cinchonism is a syndrome resulting from the ingestion of quinoline derivatives, including this compound.[1][2] The symptoms are diverse and can be categorized by the affected system.

Mild to Moderate Symptoms:

-

Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are common initial symptoms.[3]

-

Neurological: Headache, dizziness, confusion, vertigo, and tinnitus (ringing in the ears) are frequently reported.[4][5]

-

Auditory: Reversible high-frequency hearing loss can occur.[1][4]

-

Visual: Blurred vision and photophobia (sensitivity to light) are indicative of quinine toxicity and by extension, cinchonism.[5]

-

Dermatological: Flushed and sweaty skin, as well as rashes, may be observed.[4]

Severe Symptoms:

-

Cardiovascular: High doses can lead to cardiac arrhythmias and hypotension (low blood pressure), which can be life-threatening.[3][5]

-